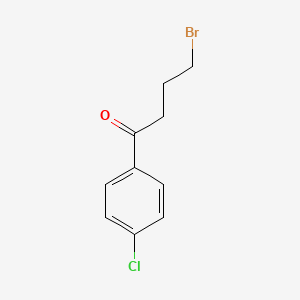

4-溴-1-(4-氯苯基)丁酮

描述

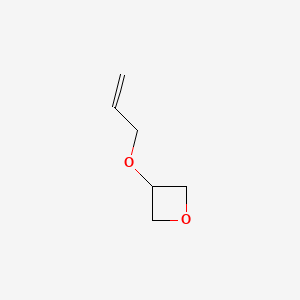

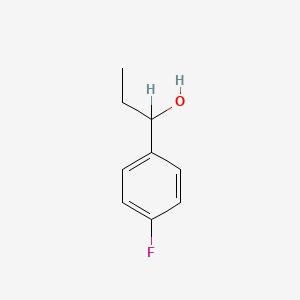

The compound 4-Bromo-1-(4-chlorophenyl)butan-1-one is a halogenated organic molecule that contains both bromine and chlorine atoms attached to a butanone backbone. The presence of these halogens suggests potential reactivity in organic synthesis, as halogen atoms are often involved in substitution and elimination reactions.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 4-Bromo-1-(4-chlorophenyl)butan-1-one, they offer insights into the reactivity of similar halogenated compounds. For instance, the addition of bromine to various sulfur-oxidized derivatives of thiophenes results in 1,4-cis-adducts, indicating a regio- and stereo-specific reaction pathway . This suggests that the synthesis of halogenated butanones might also exhibit specific regio- and stereo-selectivity, which could be relevant for the synthesis of 4-Bromo-1-(4-chlorophenyl)butan-1-one.

Molecular Structure Analysis

The molecular structure of halogenated butenes, such as 4-chloro-1-butene and 4-bromo-1-butene, has been studied using molecular mechanics calculations and gas-phase electron diffraction data . These studies reveal that multiple conformers exist at room temperature, with the most abundant form having a gauche carbon skeleton and an anti halogen atom. This information could be extrapolated to the molecular structure analysis of 4-Bromo-1-(4-chlorophenyl)butan-1-one, suggesting that it may also exhibit conformational isomerism.

Chemical Reactions Analysis

The reactivity of halogenated compounds is often characterized by their participation in various chemical reactions. The presence of a bromine atom in the molecule could make it a candidate for further bromination reactions or for use as an electrophile in substitution reactions. The study of the tetrabromidobis(4-chlorophenyl)stannate(IV) anion, which contains both bromine and chlorine atoms, shows weak hydrogen bonding interactions . This could imply that 4-Bromo-1-(4-chlorophenyl)butan-1-one might also engage in weak intermolecular interactions, affecting its reactivity and the outcome of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-1-(4-chlorophenyl)butan-1-one can be inferred from related compounds. For example, the presence of a solvent molecule of 4-bromochlorobenzene, a bromination by-product, indicates that the reaction conditions used in the synthesis of such compounds can lead to the formation of disordered by-products . This suggests that the synthesis of 4-Bromo-1-(4-chlorophenyl)butan-1-one may require careful control of reaction conditions to avoid the formation of unwanted by-products and to ensure the purity of the desired product.

科学研究应用

分子结构研究

- 化合物4-溴-1-(4-氯苯基)丁酮及相关结构已被研究其分子结构。例如,Lastovickova等人(2018)合成并分析了类似化合物的晶体结构,以了解它们的分子相互作用,如C—Cl⋯Cl和C–Br⋯Br类型的相互作用 (Lastovickova, La Scala, & Sausa, 2018)。

化学反应与合成

- Citterio(2003)的研究集中在电子不足烯烃的还原芳基化反应中涉及4-(4-氯苯基)丁酮,展示了该化合物在化学合成中的实用性 (Citterio, 2003)。

构象研究

- Rondino等人(2016)利用光谱学和量子化学计算研究了相关氯苯基乙醇化合物的构象景观,这对于理解4-溴-1-(4-氯苯基)丁酮的性质可能是相关的 (Rondino et al., 2016)。

晶体学和分子相互作用

- 像Kang等人(2015)对相关化合物,如环丙唑,进行的研究提供了关于类似化合物的晶体结构和分子相互作用的见解 (Kang, Kim, Kwon, & Kim, 2015)。

放射性合成

- Dischino、Banville和Rémillard(2003)对与4-溴-1-(4-氯苯基)丁酮相关的碳-14标记化合物的合成进行了研究,突出了其在放射性示踪应用中的潜力 (Dischino, Banville, & Rémillard, 2003)。

抗癌活性

- Asong等人(2019)探索了相关化合物的抗癌活性,表明了4-溴-1-(4-氯苯基)丁酮及其类似物的潜在治疗应用 (Asong et al., 2019)。

计算化学

- Erdogan和Erdoğan(2019)对涉及类似溴芳基乙酮衍生物的反应进行了计算研究,这对于理解4-溴-1-(4-氯苯基)丁酮的化学行为可能是有用的 (Erdogan & Erdoğan, 2019)。

光学和电子性质

- Shkir等人(2019)对类似于4-溴-1-(4-氯苯基)丁酮的葵醛衍生物进行的研究提供了这类化合物的光学和电子性质的见解 (Shkir et al., 2019)。

安全和危害

属性

IUPAC Name |

4-bromo-1-(4-chlorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZCACGMEDIQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343093 | |

| Record name | 4-bromo-1-(4-chlorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(4-chlorophenyl)butan-1-one | |

CAS RN |

156092-12-5 | |

| Record name | 4-bromo-1-(4-chlorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

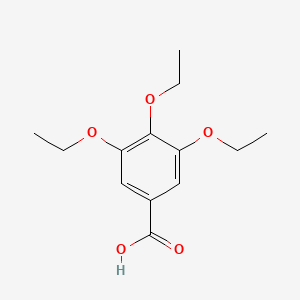

![Methyl 8-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carboxylate](/img/structure/B1330436.png)